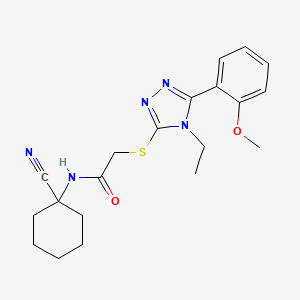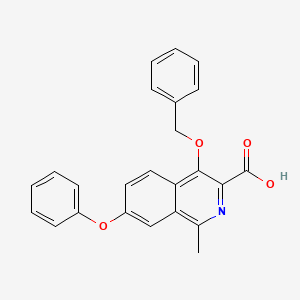
(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a 5-methylfuran group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the ring-opening of 2,5-dimethylfuran to form intermediates, followed by aldol condensation and subsequent cyclization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
5-Hydroxyfuran-2(5H)-one derivatives: These compounds have various biological activities and are used in the synthesis of pharmaceuticals.
Uniqueness
(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a furan ring and a pyrrolidine ring with a carboxylic acid group makes it a versatile compound for various scientific and industrial uses.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(2S)-3-(5-methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-5-2-3-7(15-5)6-4-8(12)11-9(6)10(13)14/h2-3,6,9H,4H2,1H3,(H,11,12)(H,13,14)/t6?,9-/m0/s1 |
Clave InChI |
LPJXKKCKOFFEHZ-HSOSERFQSA-N |
SMILES isomérico |
CC1=CC=C(O1)C2CC(=O)N[C@@H]2C(=O)O |
SMILES canónico |
CC1=CC=C(O1)C2CC(=O)NC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)


![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)



![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
